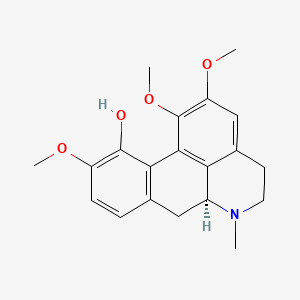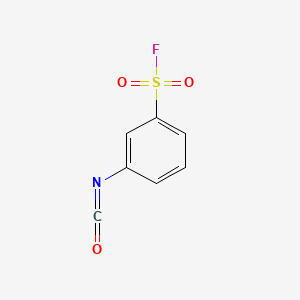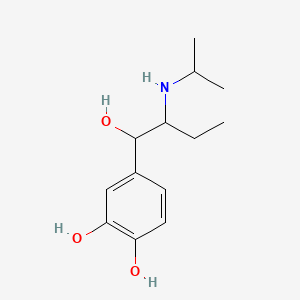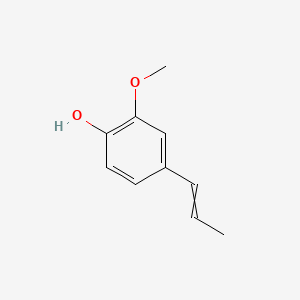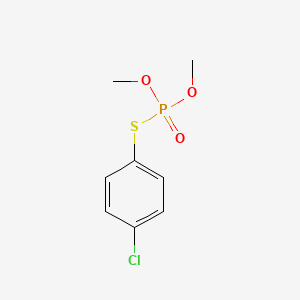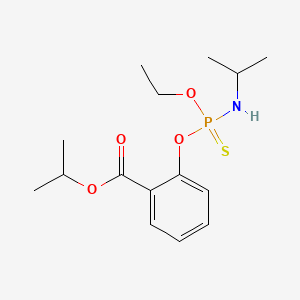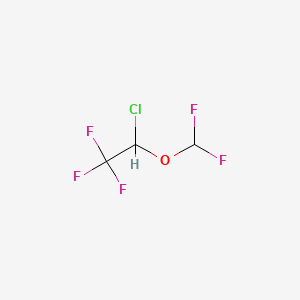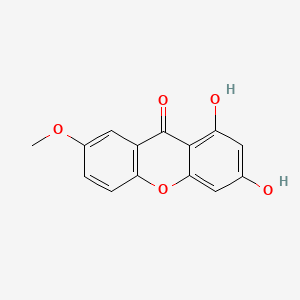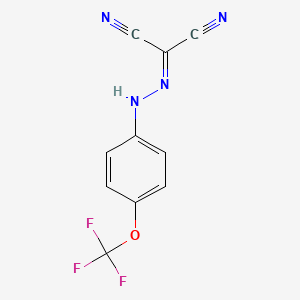
碳酰氰-对-三氟甲氧基苯腙 (FCCP)
描述
羰基氰化物-对-三氟甲氧基苯腙是一种化学化合物,以其离子载体和解偶联剂的作用而闻名。 它通过转运氢离子穿过线粒体膜来破坏ATP合成,从而阻止氢离子用于氧化磷酸化 。由于其能够调节线粒体功能,该化合物在科学研究中得到了广泛应用。
科学研究应用
化学: 在化学领域,羰基氰化物-对-三氟甲氧基苯腙用于研究质子转运和膜电位调节的机制。 它作为一种工具来研究细胞的生物能量学以及解偶联剂对代谢途径的影响 。
生物学: 在生物学研究中,该化合物用于探索线粒体功能、细胞凋亡和细胞代谢。 它用于诱导线粒体去极化并研究由此产生的细胞反应 。
医学: 在医学研究中,羰基氰化物-对-三氟甲氧基苯腙用于研究线粒体功能障碍在神经退行性疾病、癌症和代谢综合征等疾病中的作用。 它有助于理解靶向线粒体途径的治疗潜力 。
工业: 在工业应用中,该化合物用于开发用于线粒体功能的分析方法和诊断工具。 它也用于筛选针对线粒体途径的潜在治疗剂 。
作用机制
羰基氰化物-对-三氟甲氧基苯腙通过转运质子穿过线粒体膜作为解偶联剂,破坏了 ATP 合成所需的质子梯度。这导致氧气消耗增加,ATP 生成减少。 该化合物靶向线粒体膜,并影响参与能量代谢和细胞凋亡的途径 。
生化分析
Biochemical Properties
Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone disrupts ATP synthesis by transporting hydrogen ions through the mitochondrial membrane before they can be used to provide the energy for oxidative phosphorylation . This process is referred to as uncoupling, and FCCP is often described as an uncoupling agent . The compound causes a significant dose-dependent increase in oxygen consumption .
Cellular Effects
Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone has been shown to have various effects on cells. For instance, it has been found to cause mitochondrial oxidation without detectable depolarisation . In human rhabdomyosarcoma cell line (RD), FCCP treatment led to an increase in membrane depolarization with increasing concentrations of FCCP . Moreover, FCCP has been shown to induce complete depolymerization of microtubules by increasing intracellular pH via the disruption of the mitochondrial H+ gradient .
Molecular Mechanism
The molecular mechanism of Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone involves its role as an ionophore. It acts as a mobile ion carrier, disrupting ATP synthesis by transporting hydrogen ions across the mitochondrial membrane . This process is referred to as uncoupling, and it prevents the hydrogen ions from being used to provide the energy for oxidative phosphorylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone have been observed over time. For example, in human rhabdomyosarcoma cell line (RD), subtle light microscopic and clear gene expression changes were observed at 1, 2, and 10 hours following treatment with FCCP .
Dosage Effects in Animal Models
In animal models, the effects of Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone vary with different dosages. For instance, in isolated rat hearts, FCCP exerted a dose-dependent cardioprotective effect, with 100 nM FCCP being the optimal concentration . Higher concentrations of FCCP dissipated mitochondrial membrane potential and exacerbated injury .
Metabolic Pathways
Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone is involved in the process of oxidative phosphorylation in mitochondria . It disrupts this process by transporting hydrogen ions across the mitochondrial membrane, preventing them from being used to provide the energy for oxidative phosphorylation .
Transport and Distribution
Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone, as an ionophore, acts as a mobile ion carrier . It is transported across the mitochondrial membrane where it disrupts ATP synthesis .
Subcellular Localization
Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone primarily localizes to the mitochondria . As an ionophore, it transports hydrogen ions across the mitochondrial membrane, disrupting ATP synthesis .
准备方法
合成路线和反应条件: 羰基氰化物-对-三氟甲氧基苯腙可以通过多步合成过程制备,该过程涉及4-(三氟甲氧基)苯胺与氰化溴反应生成相应的腈。 然后将该中间体与肼反应生成最终产物 。
工业生产方法: 虽然羰基氰化物-对-三氟甲氧基苯腙的具体工业生产方法尚未得到广泛的文献记载,但其合成通常涉及标准的有机合成技术,包括使用合适的溶剂、温度控制和纯化步骤,如重结晶或色谱法 。
化学反应分析
反应类型: 羰基氰化物-对-三氟甲氧基苯腙主要进行与其解偶联剂作用相关的反应。 它可以参与跨膜质子转运,影响线粒体膜电位和氧化磷酸化 。
常用试剂和条件: 该化合物通常用于生化分析中研究线粒体功能。常用试剂包括缓冲液、线粒体底物和氧化磷酸化抑制剂。 条件通常涉及受控温度和pH值以维持线粒体完整性 。
主要形成的产物: 羰基氰化物-对-三氟甲氧基苯腙的主要作用是消除跨线粒体膜的质子梯度,导致氧气消耗增加,ATP生成减少 。
相似化合物的比较
类似化合物:
- 羰基氰化物间氯苯腙 (CCCP)
- 2,4-二硝基苯酚 (DNP)
- OPC-163493
- 托卡朋
独特性: 羰基氰化物-对-三氟甲氧基苯腙的独特性在于它作为解偶联剂的高效力,以及它能够在低浓度下诱导线粒体去极化。 与其他解偶联剂(如 2,4-二硝基苯酚和 CCCP)相比,它具有独特的化学结构,这有助于它对线粒体功能产生特定的影响 。
属性
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]hydrazinylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4O/c11-10(12,13)18-9-3-1-7(2-4-9)16-17-8(5-14)6-15/h1-4,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZRVOVNUMQTIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(C#N)C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190494 | |
| Record name | Carbonyl cyanide p-trifluoromethoxyphenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370-86-5 | |
| Record name | FCCP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonyl cyanide p-trifluoromethoxyphenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonyl cyanide p-trifluoromethoxyphenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[4-(trifluoromethoxy)phenyl]hydrazono]malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBONYL CYANIDE P-TRIFLUOROMETHOXYPHENYLHYDRAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQR3W2FLV5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The provided research does not delve into the computational chemistry aspects of FCCP. Further investigation would be needed to explore simulations, calculations, and QSAR models related to this compound.
ANone: Detailed SAR studies on FCCP and its derivatives are not presented in the provided research. Investigating how structural modifications affect activity, potency, and selectivity would be an interesting avenue for further research.
ANone: While the provided research does not offer a historical overview, FCCP's use as a mitochondrial uncoupler dates back several decades. It has been instrumental in understanding mitochondrial function, energy metabolism, and cellular responses to metabolic stress.
ANone: Absolutely. FCCP research spans disciplines like biochemistry, cell biology, neuroscience, and physiology. It plays a crucial role in studying:
- Mitochondrial physiology: FCCP helps dissect the mechanisms of oxidative phosphorylation and ATP synthesis. [, , , ]
- Cellular responses to metabolic stress: Researchers use FCCP to understand how cells adapt to energy depletion, triggering processes like autophagy and apoptosis. [, , , , , ]
- Ion channel regulation: FCCP's effects on intracellular calcium and other ions provide insights into ion channel gating mechanisms. [, , , , ]
- Neurodegenerative diseases: FCCP is used to model mitochondrial dysfunction in diseases like Alzheimer's and ALS, contributing to our understanding of disease mechanisms and potential therapeutic targets. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


